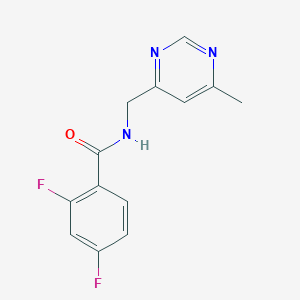

2,4-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

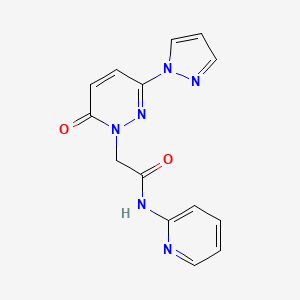

“2,4-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzamide” is a chemical compound that is part of the benzoylurea derivatives . It is synthesized using 2,6-difluorobenzamide as a starting material . The structure of this compound has been confirmed by 1 H NMR, 13 C NMR, 19 F NMR, and HRMS .

Synthesis Analysis

The synthesis of this compound involves the use of 2,6-difluorobenzamide as a starting material . The synthesis process ultimately leads to the creation of 23 novel benzoylurea derivatives containing a pyrimidine moiety .Molecular Structure Analysis

The molecular structure of “2,4-difluoro-N-((6-methylpyrimidin-4-yl)methyl)benzamide” has been characterized and confirmed by 1 H NMR, 13 C NMR, 19 F NMR, and HRMS .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The pyrimidine core of 2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a significant component in several FDA-approved anticancer drugs. Its structural diversity allows for modulation of various biological targets involved in cancer progression. For instance, pyrimidine derivatives have been used in treatments for myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Activities

This compound’s derivatives exhibit potent antimicrobial and antifungal properties. The pyrimidine moiety, being a part of DNA and RNA, can interfere with the synthesis of nucleic acids in pathogens, thereby inhibiting their growth and proliferation .

Antiparasitic and Antimalarial Effects

The structural framework of 2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is conducive to antiparasitic and antimalarial activities. Researchers have explored its efficacy against various parasitic infections, including those causing malaria .

Cardiovascular Therapeutics

Pyrimidine-based compounds have been investigated for their cardiovascular benefits, particularly as antihypertensive agents. They can modulate blood pressure by targeting specific receptors or enzymes within the cardiovascular system .

Anti-inflammatory and Analgesic Properties

The compound’s ability to act on inflammatory pathways makes it a candidate for developing anti-inflammatory and analgesic medications. It can potentially inhibit the production of pro-inflammatory cytokines or mediate pain perception .

Antidiabetic Potential

Researchers are interested in the pyrimidine derivatives of this compound for their potential role in managing diabetes. They may act as DPP-IV inhibitors or modulate other targets relevant to glucose metabolism .

Neuroprotective Effects

The neuroprotective properties of pyrimidine derivatives are being studied for conditions such as Alzheimer’s disease. They may protect neuronal cells from damage or stimulate repair mechanisms within the nervous system .

Role in Hair Disorders

There is ongoing research into the use of pyrimidine-based compounds for treating hair disorders. These compounds might influence hair growth by acting on specific cellular signaling pathways involved in hair follicle development .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with the bromodomain and extraterminal domain (bet) family . The BET family plays a crucial role in regulating gene expression through interaction with acetylated histones.

Mode of Action

It’s suggested that similar compounds may develop a bidentate interaction with a critical asparagine residue, resulting in improved potency .

Pharmacokinetics

Similar compounds have been developed with excellent drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

Similar compounds have shown moderate to good in vitro antifungal and antibacterial activities .

Eigenschaften

IUPAC Name |

2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O/c1-8-4-10(18-7-17-8)6-16-13(19)11-3-2-9(14)5-12(11)15/h2-5,7H,6H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCDJUYEMSTWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2921916.png)

![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)

![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2921918.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2921919.png)

![N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921923.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2921924.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2921927.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2921931.png)

![5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2921937.png)